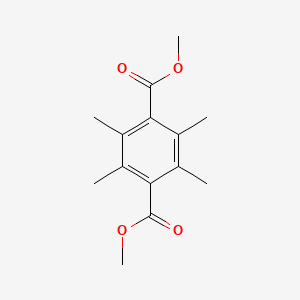

Dimethyl 2,3,5,6-tetramethylterephthalate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl 2,3,5,6-tetramethylbenzene-1,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O4/c1-7-8(2)12(14(16)18-6)10(4)9(3)11(7)13(15)17-5/h1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STTLSBBIBVBSII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C(=O)OC)C)C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for Dimethyl 2,3,5,6 Tetramethylterephthalate

Conventional Esterification and Transesterification Routes

The most direct and conventional method for synthesizing Dimethyl 2,3,5,6-tetramethylterephthalate is through the esterification of its corresponding diacid, 2,3,5,6-tetramethylterephthalic acid. This reaction, a type of Fischer esterification, involves treating the dicarboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is driven to completion by the large excess of the alcohol, which also serves as the solvent. The primary byproduct of this equilibrium-driven reaction is water. masterorganicchemistry.com A double Fischer esterification is necessary to convert both carboxylic acid groups into methyl esters. masterorganicchemistry.com

The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen of the methanol molecule attacks this carbon, leading to a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the final ester product. masterorganicchemistry.com This process occurs at both carboxylic acid sites on the terephthalic acid core.

An alternative, though less common, route is transesterification. This method would involve reacting a different diester of 2,3,5,6-tetramethylterephthalic acid with methanol in the presence of an acid or base catalyst. This approach is typically employed when the starting diester is more readily available than the diacid.

| Method | Reactants | Catalyst | Key Features |

| Fischer Esterification | 2,3,5,6-Tetramethylterephthalic acid, Methanol | H₂SO₄, TsOH, or other strong acids | Equilibrium reaction; requires excess alcohol as solvent; water is a byproduct. masterorganicchemistry.com |

| Transesterification | A different dialkyl 2,3,5,6-tetramethylterephthalate, Methanol | Acid or Base | Useful if a different ester is a more accessible starting material. |

Novel Approaches to Aromatic Ring Methylation and Carboxylation for Terephthalate (B1205515) Precursors

One established route involves the oxidation of a durene derivative. For instance, 2,3,5,6-tetramethyl-p-xylene-α,α'-diol can be oxidized using strong oxidizing agents like chromium (VI) oxide in the presence of sulfuric acid and acetone. prepchem.com This reaction effectively converts the hydroxymethyl groups into carboxylic acids, yielding 2,3,5,6-tetramethylterephthalic acid with high efficiency, reportedly around 80%. prepchem.com

Modern synthetic strategies focus on direct carboxylation or related C-H activation techniques, although these are often challenging for highly substituted, electron-rich aromatic rings like durene due to steric hindrance and the potential for side reactions. Research into catalytic systems that can selectively functionalize the durene ring is an ongoing area of interest.

| Precursor Synthesis Method | Starting Material | Reagents | Product | Reported Yield |

| Oxidation | 2,3,5,6-Tetramethyl-p-xylene-α,α'-diol | Chromium (VI) oxide, Sulfuric acid, Acetone | 2,3,5,6-Tetramethylterephthalic acid | ~80% prepchem.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. While specific research on the "green" synthesis of this exact molecule is limited, general principles from related processes can be applied.

One major area of focus is the replacement of hazardous reagents and solvents. For instance, in the esterification step, traditional strong mineral acids like sulfuric acid could be replaced with solid acid catalysts. These heterogeneous catalysts, such as zeolites or ion-exchange resins, offer significant advantages, including easier separation from the reaction mixture, potential for recycling, and reduced corrosion issues. researchgate.net

Another green approach involves exploring biomass-derived starting materials. While not yet applied directly to this specific tetramethyl-substituted terephthalate, there is extensive research on producing related compounds like dimethyl terephthalate (DMT) and dimethyl ether (DME) from biomass. researchgate.netmdpi.com Syngas, derived from biomass gasification, can be catalytically converted to DME, a potential building block. mdpi.com Similarly, certain platform chemicals derived from carbohydrates could potentially be transformed into aromatic compounds through catalytic routes, offering a renewable pathway to terephthalate precursors. researchgate.net The use of plant extracts as reducing and stabilizing agents in chemical synthesis is another emerging green technique, although its applicability here is speculative. semanticscholar.orgnih.goviipseries.org

| Green Chemistry Approach | Conventional Method Component | Greener Alternative | Benefits |

| Catalysis | Homogeneous strong acids (e.g., H₂SO₄) | Heterogeneous solid acid catalysts (e.g., zeolites, acidic resins) researchgate.net | Ease of separation, reusability, reduced waste and corrosion. |

| Solvents | Excess methanol as solvent | Supercritical fluids (e.g., supercritical CO₂) google.com | Reduced solvent waste, tunable properties, easier product separation. |

| Starting Materials | Petroleum-derived durene | Biomass-derived platform chemicals researchgate.net | Use of renewable resources, potential reduction in carbon footprint. |

Derivatization Techniques for Tailored Functionalization of the Tetramethylterephthalate Core

While this compound is itself a stable molecule, its structure offers potential for further functionalization, primarily at the four methyl groups attached to the aromatic ring. These benzylic positions are susceptible to radical halogenation, such as bromination using N-bromosuccinimide (NBS) with a radical initiator. This would lead to the formation of bromomethyl derivatives, which are versatile intermediates for introducing a wide range of other functional groups through nucleophilic substitution.

For example, the resulting benzylic bromides could be converted to alcohols, ethers, amines, or nitriles. This would allow for the synthesis of a library of novel compounds based on the tetramethylterephthalate scaffold, potentially for applications in materials science or as ligands in coordination chemistry. The ester groups are generally stable under these conditions but could be hydrolyzed or transesterified in subsequent steps if desired.

Reactivity and Reaction Mechanism Investigations of Dimethyl 2,3,5,6 Tetramethylterephthalate

Hydrolysis Kinetics and Ester Cleavage Mechanisms

The hydrolysis of dimethyl 2,3,5,6-tetramethylterephthalate involves the cleavage of its ester bonds to yield 2,3,5,6-tetramethylterephthalic acid and methanol (B129727). This reaction can be catalyzed by either acid or base.

Under alkaline conditions, the hydrolysis of esters typically proceeds via a nucleophilic acyl substitution mechanism. A hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion as a leaving group and forming the carboxylate salt, which is subsequently protonated to give the carboxylic acid.

The rate of alkaline hydrolysis is highly sensitive to steric effects. prepchem.comchemrxiv.org The four methyl groups on the benzene (B151609) ring in this compound are positioned ortho to the two ester groups. This substitution pattern creates significant steric hindrance around the carbonyl carbons, impeding the approach of the hydroxide nucleophile. Consequently, the rate of hydrolysis for this compound is expected to be considerably slower than that of its unsubstituted counterpart, dimethyl terephthalate (B1205515). This steric inhibition is a common phenomenon observed in the hydrolysis of substituted aromatic esters.

| Ester | Relative Hydrolysis Rate | Steric Hindrance |

| Dimethyl terephthalate | High | Low |

| Dimethyl 2-methylterephthalate | Moderate | Moderate |

| Dimethyl 2,5-dimethylterephthalate | Low | High |

| This compound | Very Low (predicted) | Very High |

This interactive table illustrates the predicted trend in hydrolysis rates based on the degree of steric hindrance.

Acid-catalyzed hydrolysis proceeds through a different mechanism, involving the initial protonation of the carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, which is then attacked by a water molecule. While also sensitive to steric effects, the impact may differ from that in base-catalyzed hydrolysis. However, the bulky nature of the tetramethyl-substituted ring is still expected to result in a slower reaction rate compared to less substituted terephthalates.

Transesterification Processes and Exchange Reactions

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. For this compound, this would involve reacting it with another alcohol in the presence of an acid or base catalyst to form a new diester and methanol. This reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

The mechanism of transesterification is analogous to that of hydrolysis. In a base-catalyzed reaction, an alkoxide ion acts as the nucleophile, attacking the carbonyl carbon. In an acid-catalyzed process, the carbonyl group is first protonated to increase its electrophilicity.

Similar to hydrolysis, the rate of transesterification is significantly affected by steric hindrance. The four methyl groups adjacent to the ester functionalities in this compound are expected to slow down the rate of transesterification considerably. The bulky nature of the substrate would hinder the approach of the incoming alcohol, whether it is neutral (in acid-catalyzed reactions) or as an alkoxide (in base-catalyzed reactions).

While specific kinetic studies on the transesterification of this compound are scarce, research on other sterically hindered esters confirms that increased steric bulk around the reaction center leads to a decrease in the reaction rate. For example, the transesterification of methyl esters with bulky alcohols is known to be significantly slower than with smaller alcohols like methanol or ethanol.

Aromatic Substitution and Functional Group Interconversion Pathways

Electrophilic aromatic substitution is a characteristic reaction of benzene and its derivatives. However, in the case of this compound, all the hydrogen atoms on the aromatic ring have been replaced by methyl groups. Therefore, typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom are not possible.

Any substitution reaction on the aromatic ring would necessitate the displacement of one of the existing substituents, which would require harsh reaction conditions. The methyl groups are electron-donating, which would activate the ring towards electrophilic attack, but the absence of hydrogen atoms prevents the typical reaction pathway. msu.edu

Functional group interconversions, on the other hand, could be explored. The methyl groups on the ring could potentially undergo oxidation to carboxylic acids under strong oxidizing conditions, although this might also affect the ester groups. Alternatively, the ester groups could be reduced to alcohols. However, the steric crowding around these functional groups would likely necessitate more forcing reaction conditions compared to less substituted analogues.

Mechanistic Elucidation of Complexation Reactions involving the Tetramethylterephthalate Moiety

The carboxylate groups of the corresponding 2,3,5,6-tetramethylterephthalic acid (obtained from the hydrolysis of the dimethyl ester) can act as ligands to coordinate with metal ions, potentially forming coordination polymers or metal-organic frameworks (MOFs). The two carboxylate groups can bridge between metal centers, leading to the formation of extended structures.

The four methyl groups on the aromatic ring would play a significant role in the structure of any resulting coordination complex. These bulky groups would influence the packing of the ligands around the metal centers and could be used to control the pore size and dimensionality of the resulting framework. The steric bulk of the methyl groups would likely prevent the formation of highly dense structures, potentially leading to materials with significant porosity.

Coordination Chemistry and Metal Organic Frameworks Mofs Research with Tetramethylterephthalate Ligands

Design Principles for Metal-Organic Frameworks Incorporating 2,3,5,6-Tetramethylterephthalate Ligands

The design of MOFs using the 2,3,5,6-tetramethylterephthalate ligand primarily revolves around two key principles: enhancing framework stability and engineering the pore environment for selective molecular recognition.

Pore Environment Engineering for Selective Adsorption : Another critical design principle is the deliberate functionalization of the pore surfaces. The methyl groups of the 2,3,5,6-tetramethylterephthalate ligand project into the pores of the MOF, creating a more hydrophobic and sterically constrained environment. This modification is used to enhance specific guest-host interactions, particularly with nonpolar molecules. researchgate.netrsc.orgunt.edu A mixed-ligand strategy, where the ratio of terephthalate (B1205515) to 2,3,5,6-tetramethylterephthalate is systematically varied, allows for the fine-tuning of the pore environment to optimize adsorption properties for specific applications, such as the separation of light hydrocarbons. researchgate.netrsc.org This approach aims to boost interactions with target molecules like ethane (B1197151) through favorable C−H⋅⋅⋅π interactions with the modified pore surfaces. researchgate.net

Structural Diversity and Topological Architectures of Tetramethylterephthalate-Based MOFs

Research into MOFs incorporating the 2,3,5,6-tetramethylterephthalate ligand has often focused on isostructural series, where the tetramethylated linker is incorporated into a known framework structure to study its effects.

A notable example is the Ni(BDC)₁₋ₓ(TMBDC)ₓ(DABCO)₀.₅ series, which is isostructural with the parent MOF, Ni(BDC)(DABCO)₀.₅. rsc.orgunt.edu In this structure, nickel paddlewheel units act as secondary building units (SBUs). These paddlewheels are connected by the linear terephthalate-based linkers (either BDC or TMBDC) to form two-dimensional layers. These layers are then pillared by 1,4-diazabicyclo[2.2.2]octane (DABCO) molecules that coordinate to the axial positions of the nickel paddlewheels, extending the structure into a three-dimensional framework. rsc.org

By treating the nickel paddlewheel as a 6-connected node and the organic ligands as linkers, the resulting 3D framework exhibits a pcu (primitive cubic) topology. rsc.org This demonstrates that despite the significant steric bulk of the four methyl groups, the fundamental network topology of the parent MOF can be retained, allowing for a systematic study of how the pore environment modification affects the material's properties without altering its underlying architecture. rsc.orgunt.edu

Influence of Ligand Methylation on MOF Stability and Porosity

The introduction of four methyl groups onto the terephthalate linker has a profound and demonstrable impact on both the stability and the porosity of the resulting MOFs.

Stability: The steric hindrance provided by the methyl groups enhances the chemical stability of the framework. In the DMOF-1 system, a pillared MOF composed of zinc nodes, terephthalate linkers, and DABCO pillars, substitution of the standard terephthalate with 2,3,5,6-tetramethylterephthalate leads to a marked increase in stability. osti.gov While the parent DMOF is unstable in 60% relative humidity (RH), the tetramethyl-substituted version maintains its crystallinity and surface area at up to 90% RH. osti.gov This enhanced stability also extends to acidic gas exposure, where the modified MOF shows improved resilience to dry SO₂. osti.govacs.org Further studies involving metal substitution (Cu, Ni, Co) in this tetramethylated DMOF system revealed that the Cu-based variant offered the highest stability, a trend that aligns with the Irving-Williams series for the stability of metal-ligand complexes. acs.org

Porosity: Conversely, the addition of bulky methyl groups generally leads to a reduction in the porosity of the MOF. rsc.org The methyl groups occupy space within the pores, thereby decreasing the accessible void volume. In the mixed-ligand series Ni(BDC)₁₋ₓ(TMBDC)ₓ(DABCO)₀.₅, a clear trend is observed where increasing the molar ratio of the tetramethylated linker (TMBDC) results in a systematic decrease in both surface area and pore volume. rsc.org This effect is quantified in the table below, showing that the fully substituted framework has less than half the surface area and pore volume of the parent framework.

| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) |

|---|---|---|

| Ni(BDC)(DABCO)₀.₅ | 2050 | 0.80 |

| Ni(TMBDC)(DABCO)₀.₅ | 894 | 0.39 |

Gas Adsorption and Separation Properties in Tetramethylterephthalate-Derived MOFs

The engineered pore environment created by the 2,3,5,6-tetramethylterephthalate ligand has been shown to be highly effective for specific gas adsorption and separation applications, particularly for light hydrocarbons. researchgate.netrsc.org The strategy of introducing methyl groups into the pores enhances the guest-host interactions with alkanes like ethane (C₂H₆), leading to preferential adsorption over alkenes like ethylene (B1197577) (C₂H₄). researchgate.netunt.edu

In the Ni(BDC)₁₋ₓ(TMBDC)ₓ(DABCO)₀.₅ series, the pure tetramethylated analogue, Ni(TMBDC)(DABCO)₀.₅, demonstrated a remarkable and unprecedentedly high uptake of C₂H₆ at low pressures. researchgate.net The isosteric heat of adsorption (Qₛₜ) for C₂H₆ in this material was found to be approximately 39 kJ/mol, which is significantly higher than that for C₂H₄ and indicates a strong interaction between the ethane molecules and the methylated pore walls. rsc.org

The selective adsorption properties were confirmed through dynamic breakthrough experiments using a C₂H₆/C₂H₄ (1/15 v/v) mixture. The Ni(TMBDC)(DABCO)₀.₅ material effectively separated the mixture, and it also showed excellent recyclability over five consecutive adsorption-desorption cycles. researchgate.net

| Gas | Uptake at 0.0625 bar (mmol/g) | Isosteric Heat of Adsorption (Qₛₜ) (kJ/mol) |

|---|---|---|

| Ethane (C₂H₆) | 2.21 | ~39 |

| Ethylene (C₂H₄) | - | < ~39 |

Catalytic Applications of Metal-Organic Frameworks Featuring the 2,3,5,6-Tetramethylterephthalate Ligand (e.g., Electrocatalysis)

While gas adsorption has been a primary focus, MOFs and related coordination compounds containing the 2,3,5,6-tetramethylterephthalate ligand have also been explored for catalytic applications. Specifically, their potential in electrocatalysis has been investigated. Research has shown that coordination clusters containing 2,3,5,6-tetramethylterephthalate ligands can serve as electro-catalysts for the reduction of protons into hydrogen gas in aqueous media. researchgate.net

In these studies, the influence of the embedded ligand on the catalytic activity is highlighted, suggesting that the electronic and steric properties imparted by the tetramethylated linker play a role in the mechanism of the hydrogen evolution reaction. researchgate.net This indicates a promising avenue for the design of new MOF-based materials for energy-related catalytic processes.

Polymer Science and Advanced Materials Research Utilizing Dimethyl 2,3,5,6 Tetramethylterephthalate

Role as a Monomer in Polycondensation and Polymerization Processes

Dimethyl 2,3,5,6-tetramethylterephthalate functions as an A-A type monomer in polycondensation reactions, primarily for the synthesis of aromatic polyesters. The polymerization process typically occurs through transesterification, a common method for producing polyesters like Poly(ethylene terephthalate) (PET). googleapis.com In this process, the dimethyl ester is reacted with a diol (a B-B type monomer), such as ethylene (B1197577) glycol or 1,4-butanediol, at elevated temperatures.

The reaction proceeds in two main stages:

Transesterification (Ester Interchange): In the initial stage, this compound reacts with an excess of the diol in the presence of a catalyst (e.g., compounds of titanium, antimony, or zinc). This reaction results in the formation of a bis(hydroxyalkyl) tetramethylterephthalate oligomer and the release of methanol (B129727) as a byproduct. The removal of methanol from the reaction mixture drives the equilibrium towards the product side.

Polycondensation: In the second stage, the temperature is further increased, and a vacuum is applied to the system. This facilitates the polycondensation of the oligomers, where the terminal hydroxyl groups react with each other, eliminating the diol and progressively increasing the polymer chain length and molecular weight. researchgate.net

The presence of four methyl groups on the aromatic ring makes the ester groups sterically hindered. While this does not prevent polymerization, it can influence the reaction kinetics compared to unsubstituted monomers like dimethyl terephthalate (B1205515). researchgate.net The reactivity of the functional groups is a critical factor in achieving high molecular weight polymers, a prerequisite for desirable mechanical properties. researchgate.net Alternative polymerization techniques, such as solution polymerization using the corresponding diacyl halide (2,3,5,6-tetramethylterephthaloyl chloride) with a bisphenol, can also be employed to synthesize fully aromatic polyesters. googleapis.com

Synthesis and Characterization of Aromatic Polyesters Incorporating the 2,3,5,6-Tetramethylterephthalate Unit

The synthesis of aromatic polyesters containing the 2,3,5,6-tetramethylterephthalate unit is achieved through established polycondensation methods, most notably melt polycondensation due to its industrial scalability and avoidance of solvents. researchgate.net The resulting polymers are then subjected to extensive characterization to determine their chemical structure, molecular weight, and thermal properties.

Synthesis: The typical synthesis involves charging a reactor with this compound, a suitable diol, and a transesterification catalyst. The mixture is heated under an inert atmosphere (e.g., nitrogen) to initiate the ester interchange reaction. Once this stage is complete, polycondensation catalysts are often added, the temperature is raised further (typically above 250 °C), and a high vacuum is applied to remove the glycol byproduct and drive the polymerization to completion, yielding a high molecular weight polyester (B1180765). researchgate.net

Characterization: A suite of analytical techniques is used to characterize the synthesized polyesters. The data obtained are crucial for establishing structure-property relationships.

Spectroscopy: Fourier-transform infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are used to confirm the chemical structure of the polymer repeat unit. FT-IR spectra would show characteristic ester carbonyl stretching bands, while NMR provides detailed information about the proton and carbon environments, confirming the incorporation of the tetramethylterephthalate moiety. derpharmachemica.comnih.gov

Molecular Weight Analysis: Gel Permeation Chromatography (GPC) is employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer. researchgate.netresearchgate.net Intrinsic viscosity measurements can also provide an estimate of the molecular weight. derpharmachemica.com

Thermal Analysis: Differential Scanning Calorimetry (DSC) is used to measure key thermal transitions, such as the glass transition temperature (Tg) and the melting temperature (Tm), and to assess the degree of crystallinity. researchgate.net Thermogravimetric Analysis (TGA) evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature. researchgate.net

| Characterization Technique | Information Obtained | Typical Findings for Aromatic Polyesters |

|---|---|---|

| ¹H NMR | Confirmation of proton environments in the repeat unit | Distinct signals for aromatic protons (from the tetramethylterephthalate unit) and aliphatic protons (from the diol unit). |

| FT-IR Spectroscopy | Identification of functional groups | Strong absorption bands for ester carbonyl (C=O) stretching (~1720 cm⁻¹) and C-O stretching. |

| Gel Permeation Chromatography (GPC) | Molecular weight and distribution (Mn, Mw, PDI) | Mw values typically in the range of 4,000 to over 30,000 g/mol, with PDI values often around 1.5-2.5 for polycondensation. researchgate.netresearchgate.net |

| Differential Scanning Calorimetry (DSC) | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures | High Tg due to chain rigidity; Tm may be suppressed or absent if steric hindrance prevents crystallization. researchgate.net |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature | High onset decomposition temperatures, often well above 300°C, indicating good thermal stability. researchgate.net |

Impact of Steric Hindrance from Methyl Groups on Polymer Chain Conformation and Material Properties

The four methyl groups attached to the aromatic ring of the 2,3,5,6-tetramethylterephthalate unit exert a profound steric effect that fundamentally influences the polymer's structure and properties. This steric hindrance is the primary feature distinguishing these polymers from their unsubstituted counterparts like PET and PBT.

Polymer Chain Conformation: The bulky methyl groups restrict the rotation of the phenyl ring within the polymer backbone. youtube.com This restricted rotation significantly increases the rigidity of the polymer chain. Unlike the relatively planar conformation that can be adopted by terephthalate units, the tetramethyl-substituted ring forces a more twisted or contorted chain conformation. kpi.ua This rigidity limits the number of accessible conformations, reducing the chain's flexibility and impacting its ability to fold and pack into ordered structures. nih.gov The instantaneous state, or conformation, of the polymer chain is therefore less random and more constrained. youtube.com

Material Properties: The conformational changes at the molecular level directly translate to distinct macroscopic material properties.

Thermal Properties: The increased chain rigidity leads to a significantly higher glass transition temperature (Tg), as more thermal energy is required to induce segmental motion. However, the steric bulk disrupts the regular packing of polymer chains, which is necessary for crystallization. researchgate.net Consequently, polyesters incorporating this unit are often amorphous or have a very low degree of crystallinity, resulting in a suppressed or absent melting point (Tm).

Solubility: The inefficient chain packing caused by the methyl groups can increase the free volume within the polymer matrix. This may lead to improved solubility in common organic solvents compared to conventional aromatic polyesters, which are often only soluble in aggressive or specialized solvents. derpharmachemica.com

Mechanical Properties: The inherent rigidity of the polymer backbone can result in materials with a high elastic modulus and good dimensional stability. However, the typically amorphous nature of these polymers means they may lack the toughness and solvent resistance associated with semi-crystalline materials.

Optical Properties: The amorphous nature of these polymers generally results in high optical clarity and transparency.

| Property | Standard Aromatic Polyester (e.g., PET) | Polyester with 2,3,5,6-Tetramethylterephthalate Unit |

|---|---|---|

| Chain Flexibility | Moderately flexible | Highly rigid and restricted rotation |

| Crystallinity | Semi-crystalline | Amorphous or very low crystallinity |

| Glass Transition Temp. (Tg) | Moderate (e.g., ~70-80°C for PET) | Significantly higher |

| Melting Temp. (Tm) | High and sharp (e.g., ~250-260°C for PET) | Broad, suppressed, or absent |

| Solubility | Limited to specific solvents | Potentially enhanced in organic solvents |

| Optical Clarity | Opaque when crystalline | High (transparent) |

Advanced Composite Materials and Nanostructured Systems Incorporating Tetramethylterephthalate Derivatives

The unique properties derived from the 2,3,5,6-tetramethylterephthalate unit—namely high thermal stability, chain rigidity, and amorphous character—make its derivative polymers attractive candidates for use in advanced materials.

Advanced Composite Materials: High-performance polymers are frequently used as the matrix phase in advanced composite materials, providing a cohesive body and transferring load between reinforcing fibers (e.g., carbon, glass, or aramid). toraytac.com Polyesters based on tetramethylterephthalate, with their expected high Tg and thermal stability, could serve as advanced thermoset or thermoplastic matrix resins. toraytac.com Such composites would be suitable for applications requiring sustained performance at elevated temperatures and high dimensional stability. The amorphous nature of the matrix could also contribute to isotropic properties and potentially better fiber-matrix adhesion by controlling shrinkage stresses during curing.

Nanostructured Systems: The incorporation of nanoscale fillers into a polymer matrix creates polymer nanocomposites with enhanced properties. Polymers derived from this compound can be utilized as matrices for various nanostructured systems.

Polymer-Clay Nanocomposites: The introduction of layered silicates (nanoclays) can significantly improve mechanical strength, thermal stability, and barrier properties. nih.gov The specific interactions between the polar ester groups and the bulky, nonpolar methyl groups of the tetramethylterephthalate unit with the clay surfaces could influence the degree of exfoliation and dispersion of the nanofiller, thereby controlling the final properties of the nanocomposite. nih.gov

Functional Nanoparticles: Incorporating functional nanoparticles, such as titanium dioxide (TiO₂) or silica (B1680970) (SiO₂), could impart additional functionalities like UV resistance, photocatalytic activity, or improved scratch resistance. mdpi.com The polymer matrix serves to encapsulate and distribute these nanoparticles, and the high Tg of the matrix would ensure the stability of the nanostructured system at high temperatures. The unique surface properties of nanoparticles play a pivotal role in augmenting the efficiency of the resulting system. mdpi.com

The development of these advanced materials hinges on understanding and controlling the interface between the polymer matrix and the reinforcing phase, an area where the unique chemical structure of the tetramethylterephthalate unit offers new opportunities for molecular design.

Advanced Spectroscopic and Structural Elucidation Methodologies for Dimethyl 2,3,5,6 Tetramethylterephthalate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Dimethyl 2,3,5,6-tetramethylterephthalate, both ¹H and ¹³C NMR would provide definitive structural confirmation.

Due to the molecule's high degree of symmetry (a C2h symmetry axis through the center of the aromatic ring), the number of unique signals in both ¹H and ¹³C NMR spectra is significantly simplified. All four methyl groups on the aromatic ring are chemically equivalent, as are the two methyl ester groups.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show two distinct singlets.

A singlet corresponding to the twelve protons of the four chemically equivalent methyl groups attached to the aromatic ring. Its chemical shift is expected in the aromatic methyl proton region.

A second singlet arising from the six protons of the two equivalent methoxy (B1213986) (-OCH₃) groups of the ester functionalities. This signal would appear further downfield due to the deshielding effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display four signals, corresponding to the four unique carbon environments in the molecule.

One signal for the four equivalent methyl carbons attached to the aromatic ring.

One signal for the two equivalent methoxy carbons.

A signal for the four equivalent aromatic carbons to which the methyl groups are attached (C2, C3, C5, C6).

A signal for the two equivalent aromatic carbons of the ester groups (C1, C4).

A signal for the two equivalent carbonyl carbons of the ester groups.

Conformational analysis, particularly concerning the rotation of the ester groups relative to the plane of the benzene (B151609) ring, could be investigated using advanced NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or by studying chemical shift changes at varying temperatures. However, significant steric hindrance between the ester groups and the adjacent methyl groups on the ring would likely restrict free rotation, leading to a preferred, relatively planar conformation.

Predicted ¹H and ¹³C NMR Data

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~2.3 | Singlet | Ar-CH ₃ |

| ¹H | ~3.9 | Singlet | -COOCH ₃ |

| ¹³C | ~15-20 | - | Ar-C H₃ |

| ¹³C | ~50-55 | - | -COOC H₃ |

| ¹³C | ~130-135 | - | C -CH₃ (Aromatic) |

| ¹³C | ~135-140 | - | C -COO (Aromatic) |

Note: These are estimated values based on chemical structure and data from similar compounds. Actual experimental values may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is crucial for identifying the functional groups and characterizing the bonding within a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to the ester functional groups and the substituted aromatic ring. Key expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching from the methyl groups would appear just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretching: Strong bands corresponding to the C-O stretching of the ester group would be observed in the 1100-1300 cm⁻¹ region.

Aromatic C=C Stretching: Medium to weak absorptions from the stretching of the carbon-carbon bonds within the aromatic ring would be visible in the 1450-1600 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy provides complementary information. Due to the molecule's symmetrical nature, vibrations that are weak or inactive in the IR spectrum may be strong in the Raman spectrum. The symmetric stretching of the benzene ring, for instance, is typically a strong Raman band.

Key Predicted Vibrational Frequencies

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Aliphatic C-H Stretch | 2950-3000 | 2950-3000 | Medium (IR), Strong (Raman) |

| Ester C=O Stretch | 1720-1740 | 1720-1740 | Strong (IR), Medium (Raman) |

| Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Medium (IR), Strong (Raman) |

X-ray Diffraction (XRD) Techniques: Single Crystal and Powder X-ray Diffraction for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

Unit Cell Dimensions: The lengths of the a, b, and c axes and the angles α, β, and γ.

Space Group: The symmetry of the crystal lattice.

Torsional Angles: The dihedral angle between the plane of the aromatic ring and the plane of the two ester groups, providing insight into the steric strain.

Intermolecular Interactions: Details of how the molecules pack together in the crystal lattice, including any potential C-H···O interactions.

Given the steric crowding on the ring, it is anticipated that the ester groups may be twisted out of the plane of the benzene ring to minimize steric repulsion with the adjacent methyl groups.

Powder X-ray Diffraction (PXRD): For a microcrystalline sample, PXRD would yield a diffraction pattern that serves as a "fingerprint" for the specific crystalline phase of the compound. It is used for phase identification, purity assessment, and to study polymorphism.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through analysis of its fragmentation patterns.

The molecular formula for this compound is C₁₄H₁₈O₄, which corresponds to a monoisotopic mass of approximately 250.12 g/mol .

Fragmentation Pathway Analysis: In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 250 would be expected. The primary fragmentation pathways would likely involve the ester groups. Common fragmentation patterns would include:

Loss of a methoxy radical (•OCH₃): This would result in a prominent peak at m/z 219 (M-31).

Loss of a methoxycarbonyl radical (•COOCH₃): This would lead to a fragment at m/z 191 (M-59).

Further fragmentation of the ring structure could also occur.

Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment | Description |

|---|---|---|

| 250 | [C₁₄H₁₈O₄]⁺ | Molecular Ion (M⁺) |

| 219 | [M - •OCH₃]⁺ | Loss of a methoxy radical |

Thermal Analysis Methods: Thermogravimetric Analysis (TGA) for Investigating Thermal Decomposition and Stability in Research Contexts

Thermogravimetric Analysis (TGA) is used to measure changes in the mass of a sample as a function of temperature. This provides valuable information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would involve heating the sample in a controlled atmosphere (e.g., nitrogen or air) and monitoring its mass. A typical TGA curve would show a stable baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a sharp decrease in mass would be observed as the molecule breaks down into volatile fragments. The temperature at which significant mass loss begins is a key indicator of the compound's thermal stability. Given its aromatic core and ester functionalities, the compound is expected to be thermally stable to well over 200°C.

Computational and Theoretical Chemistry Studies of Dimethyl 2,3,5,6 Tetramethylterephthalate

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. For a molecule like Dimethyl 2,3,5,6-tetramethylterephthalate, DFT calculations can provide deep insights into its fundamental properties.

Electronic Structure: DFT calculations would begin with the optimization of the molecule's geometry to find its most stable three-dimensional conformation. From this optimized structure, a variety of electronic properties can be calculated. These properties are crucial for understanding the molecule's behavior in chemical reactions.

Key electronic properties that would be determined include:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to predicting chemical reactivity. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

Electron Density Distribution: DFT can map the electron density, revealing which parts of the molecule are electron-rich (nucleophilic) and which are electron-poor (electrophilic). In this compound, the oxygen atoms of the carbonyl groups are expected to be electron-rich, while the carbonyl carbons and the aromatic ring are potential electrophilic sites.

Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the electron density surface. It helps in identifying sites for electrophilic and nucleophilic attack. For this molecule, negative potential (red/yellow) would be expected around the carbonyl oxygens, while positive potential (blue) might be located around the methyl protons and parts of the aromatic ring.

Reactivity Prediction: The electronic properties calculated by DFT serve as descriptors for predicting the molecule's reactivity. For instance, the energies of the HOMO and LUMO can be used to calculate global reactivity descriptors such as electronegativity, chemical hardness, and global softness. These descriptors help in understanding the molecule's tendency to donate or accept electrons in a reaction. Studies on related polymethylated benzene (B151609) compounds have shown how methyl substitution patterns influence the electronic properties and reactivity of the aromatic ring. scilit.com

A hypothetical data table for DFT-calculated properties of this compound, based on typical values for similar aromatic esters, is presented below.

| Calculated Property | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; related to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 2.5 Debye | Measure of the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For this compound, MD simulations would be invaluable for understanding its dynamic behavior, conformational flexibility, and how it interacts with other molecules.

Intermolecular Interactions: In a condensed phase (liquid or solid), molecules of this compound will interact with each other. MD simulations, using appropriate force fields, can model these interactions, which are primarily non-covalent. These include:

Van der Waals forces: These are ubiquitous interactions arising from temporary fluctuations in electron density. The bulky methyl groups would contribute significantly to these interactions.

Dipole-dipole interactions: The polar ester groups create a molecular dipole, leading to electrostatic interactions between molecules.

By simulating a system of many molecules, MD can predict bulk properties like density, heat of vaporization, and the radial distribution function, which describes the average distance between molecules in a liquid or solid state. This information is critical for understanding the material properties of this compound.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Design

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to build statistical models to predict the properties of chemicals based on their molecular structure. While no specific QSPR models for this compound have been identified, the methodology is widely applied to esters and aromatic compounds. researchgate.netcase.eduresearchgate.net

Predictive Design: A QSPR study would involve a dataset of structurally similar terephthalate (B1205515) esters with known experimental properties (e.g., boiling point, solubility, melting point). For each molecule in the dataset, a set of numerical descriptors representing its constitutional, topological, geometrical, and electronic features would be calculated.

Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to find a mathematical equation that correlates these descriptors with the property of interest. Once a robust and predictive QSPR model is developed, it could be used to estimate the properties of new, unsynthesized molecules like derivatives of this compound. This allows for the in silico design and screening of new compounds with desired properties, saving significant time and resources in experimental work.

A hypothetical QSPR model for predicting the melting point of substituted dimethyl terephthalates might look like the following equation:

Melting Point (°C) = c0 + c1(Molecular Weight) + c2(Polar Surface Area) + c3*(Number of Methyl Groups)

Where c0, c1, c2, and c3 are coefficients determined from the statistical fitting.

| Molecular Descriptor | Description | Relevance to Property Prediction |

|---|---|---|

| Molecular Weight | Sum of the atomic weights of all atoms in the molecule. | Often correlates with properties like boiling point and density. |

| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | Indicates the hydrophobicity of the molecule, affecting solubility. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygens and nitrogens. | Relates to intermolecular interactions and transport properties. |

| Number of Rotatable Bonds | The count of bonds that allow free rotation around them. | Influences molecular flexibility and conformational entropy. |

Reaction Pathway Analysis and Transition State Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its synthesis or its potential degradation pathways.

Reaction Pathway Analysis: The synthesis of this compound likely involves the esterification of 2,3,5,6-tetramethylterephthalic acid with methanol (B129727) or a transesterification reaction. Computational methods, particularly DFT, can be used to map out the entire reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them.

Transition State Elucidation: A transition state is the highest energy point along a reaction coordinate. Its structure represents the "point of no return" in a chemical reaction. Locating the transition state structure is a key goal of computational reaction mechanism studies. By calculating the energy of the transition state relative to the reactants, the activation energy (energy barrier) of the reaction can be determined. This activation energy is directly related to the reaction rate; a higher barrier means a slower reaction.

For the synthesis of this compound, computational analysis could compare different catalytic mechanisms (e.g., acid-catalyzed vs. base-catalyzed esterification) to determine which pathway has the lowest activation energy and is therefore more favorable. This knowledge is invaluable for optimizing reaction conditions in a laboratory or industrial setting. Studies on the synthesis of terephthalic acid and related esters have utilized these methods to understand reaction mechanisms and improve catalyst design. nih.govpnas.org

Environmental Transformation and Degradation Research of Dimethyl 2,3,5,6 Tetramethylterephthalate

Photochemical Degradation Mechanisms under Environmental Conditions

The core of the Dimethyl 2,3,5,6-tetramethylterephthalate molecule is a benzene (B151609) ring, which absorbs UV radiation. The four electron-donating methyl groups on the aromatic ring would likely alter its electronic properties, potentially increasing its reactivity towards photo-oxidation. In aquatic environments, indirect photolysis is often a more significant pathway. This process involves photosensitizing agents present in natural waters, such as humic acids, which absorb sunlight and produce highly reactive oxygen species (ROS), including hydroxyl radicals (•OH). These radicals are powerful, non-selective oxidants that can attack the aromatic ring or the methyl substituents of the molecule, initiating its degradation. For other substituted aromatic compounds, such as dimethylphenols, photocatalytic degradation has been shown to proceed via attack by hydroxyl radicals. This suggests a plausible pathway for this compound would involve hydroxylation of the aromatic ring or oxidation of the methyl groups, leading to a cascade of further reactions.

Chemical Hydrolysis and Oxidation Pathways in Abiotic Systems

In abiotic environmental systems, the primary transformation pathways for esters are hydrolysis and oxidation.

Hydrolysis: The principal abiotic degradation pathway for this compound is expected to be the hydrolysis of its two ester linkages. This reaction would occur in two steps, first yielding Monomethyl 2,3,5,6-tetramethylterephthalate and methanol (B129727), followed by the hydrolysis of the second ester group to produce 2,3,5,6-tetramethylterephthalic acid and another molecule of methanol.

The rate of this hydrolysis is significantly influenced by pH and temperature. Like other esters, the reaction can be catalyzed by both acids and bases. However, the structure of this compound presents a unique challenge: significant steric hindrance. The four methyl groups are positioned adjacent to the two ester groups, physically obstructing the approach of water molecules or hydroxide (B78521) ions to the carbonyl carbon of the ester. This steric shielding is expected to dramatically decrease the rate of hydrolysis compared to the non-methylated Dimethyl terephthalate (B1205515).

Oxidation: Chemical oxidation in the environment is primarily driven by reactive species like hydroxyl radicals. The electron-rich nature of the polymethylated benzene ring in this compound would make it susceptible to electrophilic attack by these oxidants. Oxidation could lead to the formation of hydroxylated derivatives on the aromatic ring, which could then undergo ring cleavage. Alternatively, the benzylic hydrogens on the methyl groups could be abstracted, leading to the formation of benzyl radicals and subsequent oxidation to carboxylic acid or aldehyde functionalities.

Biotransformation Studies in Controlled Laboratory Environments (excluding direct biological effects)

While no specific biotransformation studies for this compound have been identified, extensive research on simpler terephthalate esters and PET provides a model for its likely biological fate. The biodegradation of compounds like diethyl terephthalate (DET) and PET is initiated by microbial enzymes, primarily esterases, cutinases, and specialized PET hydrolases (PETases).

The common biotransformation pathway begins with enzymatic hydrolysis of the ester bonds. For this compound, this would produce 2,3,5,6-tetramethylterephthalic acid. This intermediate would then need to be degraded. The biodegradation of the parent compound, terephthalic acid (TPA), is well-documented and proceeds via the action of dioxygenase enzymes. These enzymes insert two hydroxyl groups onto the aromatic ring, which is then cleaved, typically through the protocatechuate pathway, and the resulting products are funneled into central metabolism like the TCA cycle.

However, the tetramethyl-substituted aromatic ring of the target compound would likely pose a significant challenge to microbial enzymes. The steric bulk of the four methyl groups could prevent the molecule from fitting into the active site of typical esterases and dioxygenases, potentially rendering the compound highly recalcitrant to microbial degradation. The success of biotransformation would depend on the existence of specialized microorganisms with enzymes capable of accommodating this highly substituted substrate.

Table 1: Key Enzymes in the Biotransformation of Related Terephthalate Esters

| Enzyme Class | Example Enzyme | Substrate(s) | Degradation Product(s) |

|---|---|---|---|

| Esterase / Hydrolase | PETase | PET, BHET | MHET, TPA, Ethylene (B1197577) Glycol |

| Hydrolase | MHETase | MHET | TPA, Ethylene Glycol |

| Cutinase | TfCut2, LCC | PET, PBAT | TPA, Ethylene Glycol, etc. |

| Dioxygenase | TPA 1,2-dioxygenase | Terephthalic Acid (TPA) | 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate |

This table is based on data for related, non-methylated terephthalate compounds and polymers.

Research on the Fate and Transport of Terephthalate Esters in Model Environmental Compartments

Specific fate and transport data for this compound is unavailable. The environmental mobility of an organic compound is governed by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow).

Compared to Dimethyl terephthalate, the addition of four methyl groups to the aromatic ring will substantially increase the molecular weight and non-polarity of this compound. This would lead to:

Lower Water Solubility: The compound will be less soluble in water than DMT.

Higher Octanol-Water Partition Coefficient (Kow): The increased lipophilicity (fat-loving nature) means it will have a stronger tendency to partition from water into organic phases.

Stronger Sorption: In the environment, this higher Kow value indicates that this compound will adsorb more strongly to soil organic matter and sediments.

Table 2: Predicted Physicochemical Properties and Environmental Fate of this compound (Relative to Dimethyl terephthalate)

| Property | Dimethyl terephthalate (DMT) | This compound | Predicted Environmental Consequence |

|---|---|---|---|

| Molecular Weight | 194.18 g/mol | 250.29 g/mol | Lower volatility |

| Water Solubility | Low | Very Low | Reduced transport in aquatic systems |

| Kow (Octanol-Water) | Moderate | High | Stronger adsorption to soil/sediment |

| Mobility in Soil | Low to Moderate | Very Low | Accumulation in topsoil layers |

| Bioavailability | Moderate | Low | Reduced rate of biodegradation |

Predictions are based on chemical structure; experimental data is not available.

Future Research Directions and Emerging Paradigms for Dimethyl 2,3,5,6 Tetramethylterephthalate

Advanced Catalytic Applications and Process Optimization

The steric hindrance in Dimethyl 2,3,5,6-tetramethylterephthalate is a double-edged sword in catalysis. While it can impede the approach of reactants to a catalytic site, this same property can be harnessed to achieve high selectivity in certain reactions. catalysis.blog Future research will likely focus on exploiting this steric crowding to control catalytic outcomes.

One promising avenue is in the realm of asymmetric catalysis, where the bulky nature of the tetramethylterephthalate moiety could be used to create chiral catalysts that favor the formation of one enantiomer over another. The steric bulk can effectively block certain reaction pathways, thereby enhancing stereoselectivity. catalysis.blog

Furthermore, the development of novel catalysts for the synthesis and modification of this compound itself is a key research area. Process optimization will be crucial for the economically viable production of this specialty chemical. This includes the exploration of more efficient catalytic systems for the methylation of terephthalic acid or its esters, as well as for the polymerization of this compound into novel polyesters. Research into continuous flow processes and the use of heterogeneous catalysts could lead to more sustainable and cost-effective manufacturing methods.

Table 1: Potential Catalytic Research Areas for this compound

| Research Area | Focus | Potential Impact |

|---|---|---|

| Asymmetric Catalysis | Utilizing the steric hindrance of the tetramethylterephthalate group to induce stereoselectivity. | Development of highly selective catalysts for the synthesis of chiral compounds. |

| Polymerization Catalysis | Designing catalysts for the efficient polymerization of this compound. | Creation of novel polyesters with unique properties. |

Novel Materials Synthesis and Engineering with Sterically Hindered Terephthalates

The incorporation of the bulky and rigid 2,3,5,6-tetramethylterephthalate unit into polymers is expected to impart unique properties. The steric hindrance can disrupt polymer chain packing, leading to materials with altered crystallinity, solubility, and thermal properties compared to conventional polyesters like polyethylene (B3416737) terephthalate (B1205515) (PET).

Future research will likely focus on the synthesis of a new family of polyesters and copolyesters derived from this compound. These materials are anticipated to exhibit high glass transition temperatures (Tg), enhanced thermal stability, and potentially improved mechanical properties due to the rigidity of the monomer unit. semanticscholar.org The restricted rotation around the ester linkages, caused by the methyl groups, could lead to polymers with high dimensional stability.

Another exciting frontier is the use of this compound as a building block for metal-organic frameworks (MOFs). The methyl groups can influence the porosity and dimensionality of the resulting MOF structure. The steric bulk might lead to the formation of MOFs with unique pore geometries and guest accessibility, which could be advantageous for applications in gas storage, separation, and catalysis. The influence of substituents on the terephthalate linker has been shown to be a critical factor in determining the final structure of MOFs. mdpi.com

Table 2: Predicted Properties of Polymers Derived from this compound

| Property | Expected Outcome | Rationale |

|---|---|---|

| Glass Transition Temperature (Tg) | High | Increased chain rigidity from the tetramethyl-substituted ring. |

| Crystallinity | Lowered or amorphous | Steric hindrance disrupts regular chain packing. |

| Thermal Stability | Enhanced | Rigid aromatic structure. |

Integration into Smart Materials and Responsive Systems

The concept of "smart" materials that respond to external stimuli is a rapidly growing field of materials science. The unique steric and electronic properties of this compound could be leveraged to design such responsive systems.

One potential direction is the development of shape-memory polymers. The incorporation of the bulky tetramethylterephthalate unit could create stress within the polymer network, which could be released upon the application of a stimulus like heat or light, leading to a change in shape. The steric hindrance can influence the packing of polymer chains, which is a key factor in designing stimuli-responsive materials. nih.gov

Furthermore, the ester groups in polymers derived from this compound could be designed to be cleavable under specific conditions (e.g., pH or enzymatic action), leading to biodegradable or degradable materials for applications in drug delivery or temporary medical implants. The steric hindrance around the ester linkage would likely affect the rate of this degradation, offering a handle for tuning the material's lifespan.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The exploration of this compound and its derivatives necessitates a highly interdisciplinary approach, bridging the gap between fundamental organic synthesis and applied materials science.

Organic chemists will be tasked with developing efficient and scalable syntheses of the monomer and its functionalized analogues. This may involve exploring novel catalytic methods and reaction pathways. numberanalytics.com

Materials scientists will then utilize these building blocks to create and characterize new polymers and MOFs. This will involve a deep understanding of structure-property relationships, using techniques such as X-ray diffraction, thermal analysis, and mechanical testing to probe the influence of the sterically hindered monomer on the final material's performance.

Computational modeling will play a crucial role in this interdisciplinary effort. Molecular dynamics simulations and density functional theory (DFT) calculations can be employed to predict the conformations of polymers containing the tetramethylterephthalate unit, model their interactions, and forecast their macroscopic properties. acs.orgmdpi.com This predictive capability can guide experimental efforts and accelerate the discovery of new materials with desired functionalities. The synergy between synthetic chemistry, materials characterization, and computational modeling will be paramount to unlocking the full potential of this unique chemical compound.

Q & A

Q. What are the established synthetic routes for preparing dimethyl 2,3,5,6-tetramethylterephthalate, and how can reaction conditions be optimized?

this compound is typically synthesized via esterification of tetramethylterephthalic acid with methanol under acidic catalysis. Key steps include:

- Stepwise alkylation : Methylation of terephthalic acid precursors using dimethyl sulfate (DMS) or methyl halides under controlled pH (e.g., sodium hydroxide at 30–35°C) to avoid over-alkylation by-products .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.

- Optimization : Monitoring reaction progress via HPLC or TLC to adjust stoichiometry and temperature.

Q. What analytical techniques are critical for structural elucidation and purity assessment of this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR to confirm methyl group positions and aromatic substitution patterns. Compare spectral data with analogs like dimethyl tetrachloroterephthalate (e.g., δ 3.9 ppm for methyl esters) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]) and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline derivatives, XRD reveals steric effects from methyl groups on the benzene ring .

Q. How is this compound utilized in materials science or agrochemical research?

- Coordination Polymers : As a rigid, symmetric linker for constructing metal-organic frameworks (MOFs) with tunable porosity. The methyl groups influence pore size and hydrophobicity .

- Herbicide Analog Studies : Structural analogs like dimethyl tetrachloroterephthalate (chlorthal-dimethyl) are herbicidal; tetramethyl derivatives may serve as non-halogenated models for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What challenges arise in achieving regioselective methylation during synthesis, and how can they be mitigated?

- Challenge : Competing methylation at unintended positions due to steric hindrance or electronic effects.

- Mitigation : Use protecting groups (e.g., tert-butyl esters) for selective deprotection and stepwise alkylation. Adjust solvent polarity (e.g., DMF vs. THF) to control reaction kinetics .

- Validation : Monitor intermediates via H NMR to confirm regiochemistry before final deprotection .

Q. How can contradictory spectral data for this compound derivatives be resolved?

- Case Study : Discrepancies in C NMR chemical shifts for methyl groups may arise from solvent effects or crystallinity.

- Resolution : Compare data across deuterated solvents (e.g., CDCl vs. DMSO-d) and use computational chemistry (DFT calculations) to predict shifts. Cross-validate with XRD structures .

Q. What strategies enable functionalization of this compound for advanced materials?

- Post-Synthetic Modification : Introduce reactive handles (e.g., hydroxyl or amino groups) via hydrolysis or nucleophilic substitution. For example, partial hydrolysis of methyl esters generates carboxylic acids for MOF linkers .

- Coordination Chemistry : Utilize ester oxygen lone pairs to bind transition metals (e.g., Cu, Zn) in porous polymers .

Q. How can environmental persistence or degradation pathways of this compound be studied?

- Analytical Methods : Use GC-MS or LC-MS/MS with isotopic labeling (e.g., deuterated analogs) to trace degradation products in soil/water matrices .

- Degradation Studies : Simulate photolysis (UV irradiation) or hydrolysis (pH 4–9 buffers) to identify breakdown products like tetramethylterephthalic acid .

Q. What role does isotopic labeling (e.g., deuterated derivatives) play in mechanistic studies?

- Tracing Pathways : Synthesize deuterated this compound-d (e.g., methyl-d groups) to monitor metabolic or environmental transformation kinetics via MS .

- Isotope Effects : Compare reaction rates of deuterated vs. protiated compounds to elucidate mechanisms (e.g., methyl group participation in hydrolysis) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent ester hydrolysis.

- Characterization : Always cross-validate spectral data with computational models or XRD.

- Advanced Applications : Collaborate with computational chemists to predict MOF properties or herbicide binding modes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.